molecular formula C13H17FN2O B7991907 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde

Cat. No.: B7991907
M. Wt: 236.28 g/mol
InChI Key: SQJOPWNMDCGMLH-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is a fluorinated benzaldehyde derivative featuring a 4-methylpiperazinomethyl substituent at the 2-position and a fluorine atom at the 4-position of the aromatic ring. The compound’s structure combines a reactive aldehyde group with a tertiary amine-containing piperazine moiety, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C₁₃H₁₆FN₂O (calculated based on structural analogs ).

This compound is structurally related to several discontinued analogs, including 3-Fluoro-4-[(4-methylpiperazino)methyl]benzaldehyde (CAS: 39170-15-5), which shares a similar backbone but differs in substituent positioning .

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-15-4-6-16(7-5-15)9-12-8-13(14)3-2-11(12)10-17/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOPWNMDCGMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The mixture is often heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-[(4-methylpiperazino)methyl]benzoic acid.

    Reduction: 4-Fluoro-2-[(4-methylpiperazino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 4-fluoro benzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can act against drug-resistant strains of bacteria, showcasing their potential in developing new antibiotics .

Tyrosinase Inhibitors
The compound has been explored as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable for treating hyperpigmentation disorders. The design and synthesis of derivatives featuring the 4-fluorobenzylpiperazine moiety have shown promising results in enhancing tyrosinase inhibition .

Anticancer Properties
Research into fluorinated compounds has revealed their role in targeting various cancer pathways. For example, compounds similar to 4-fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde have been evaluated for their antiproliferative activity against human tumor cell lines, indicating potential therapeutic applications in oncology .

Biochemical Applications

Enzyme Interaction Studies
The unique piperazine moiety allows for specific interactions with biological targets. The compound can be utilized as a probe in biochemical assays to study enzyme interactions and mechanisms, contributing to a deeper understanding of metabolic pathways .

Drug Development
The structural characteristics of this compound make it a suitable candidate for drug development. Its ability to modify biological activity through structural alterations positions it as a lead compound in the synthesis of novel therapeutic agents .

Material Science Applications

Polymer Synthesis
In material science, the compound can serve as a building block for synthesizing advanced materials with specific properties. Its functional groups allow for diverse chemical transformations, which can be harnessed in creating polymers with tailored functionalities.

Coatings and Adhesives
The incorporation of fluorinated compounds into coatings and adhesives is known to enhance their chemical resistance and durability. Research suggests that similar benzaldehyde derivatives can be used to develop coatings with improved performance characteristics.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against drug-resistant bacteria
Tyrosinase inhibitorsPotential treatment for hyperpigmentation
Anticancer agentsAntiproliferative effects on tumor cell lines
BiochemistryEnzyme interaction studiesUseful as a biochemical probe
Drug developmentPotential lead compound for new therapeutics
Material SciencePolymer synthesisBuilding block for advanced materials
Coatings and adhesivesEnhanced chemical resistance and durability

Case Studies

  • Antimicrobial Efficacy Study
    A study published in PMC demonstrated that derivatives of 4-fluorophenyl compounds showed significant activity against various strains of Staphylococcus aureus, indicating the potential application of related compounds in combating antibiotic resistance .
  • Tyrosinase Inhibition Research
    Research conducted at the University of Messina focused on the design and synthesis of tyrosinase inhibitors based on the 4-fluorobenzylpiperazine structure. The study found that modifications led to improved inhibitory activity, highlighting the compound's potential in cosmetic applications .
  • Cancer Treatment Exploration
    A review article discussed the role of fluorinated benzaldehyde derivatives in targeting cancer pathways, emphasizing their antiproliferative properties against several cancer cell lines. This positions such compounds as promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Benzaldehyde Derivatives
Compound Name Substituents (Position) Molecular Formula Key Properties
4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde F (4), (4-Me-piperazino)CH₂ (2) C₁₃H₁₆FN₂O Basic, polar, reactive aldehyde
4-Fluoro-2-(trifluoromethyl)benzaldehyde F (4), CF₃ (2) C₈H₄F₄O Highly lipophilic, electron-deficient
4-(4-Methylpiperazino)benzaldehyde 4-Me-piperazino (4) C₁₂H₁₆N₂O Para-substituted, moderate basicity
2-(4-Benzylpiperazino)-5-fluorobenzaldehyde F (5), 4-benzylpiperazino (2) C₁₈H₁₉FN₂O Increased lipophilicity due to benzyl
4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde F (4), hexyloxymethyl (2) C₁₄H₁₉FO₂ Ether-linked alkyl chain, non-basic
Key Observations :
  • Electron Effects : Fluorine at the 4-position enhances electrophilicity of the aldehyde group, critical for Schiff base formation (e.g., in imine-tethering applications ).
  • Solubility: Piperazine derivatives (e.g., 4-methylpiperazino) improve water solubility compared to trifluoromethyl or hexyloxy groups .
  • Biological Interactions : Piperazine moieties are common in drug design for protein binding (e.g., 14-3-3 hub proteins ), while trifluoromethyl groups enhance membrane permeability .
Reactivity Notes :
  • The aldehyde group in this compound is prone to nucleophilic attacks, enabling condensation reactions (e.g., hydrazone formation in pyridazinone derivatives ).
  • Piperazine-containing derivatives often require base catalysts (e.g., K₂CO₃) for efficient coupling .

Biological Activity

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring and a piperazine moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and may affect the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 mg/mL
Escherichia coli64 mg/mL
Bacillus subtilis16 mg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. A study reported that this compound induced apoptosis in cancer cell lines, with significant effects observed in MCF-7 (breast cancer) and U87 (glioblastoma) cells. The IC50 values were found to be:

Cell Line IC50 (µM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

Flow cytometry analyses indicated that the compound promotes cell cycle arrest and apoptosis, making it a promising candidate for further development as an anticancer drug .

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with specific molecular targets. The piperazine ring is known to enhance binding affinity to various receptors and enzymes, potentially modulating key biochemical pathways involved in cell proliferation and apoptosis.

  • Interaction with Enzymes : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Study on Anticancer Effects

In a recent study, researchers investigated the effects of this compound on tumor growth in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Clinical Relevance

While preclinical studies show promise, clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Ongoing research aims to explore its pharmacokinetics and optimal dosing regimens.

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